

Technical Support Center: Method Development for 2-Propylsuccinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Propylsuccinic acid*

Cat. No.: *B034111*

[Get Quote](#)

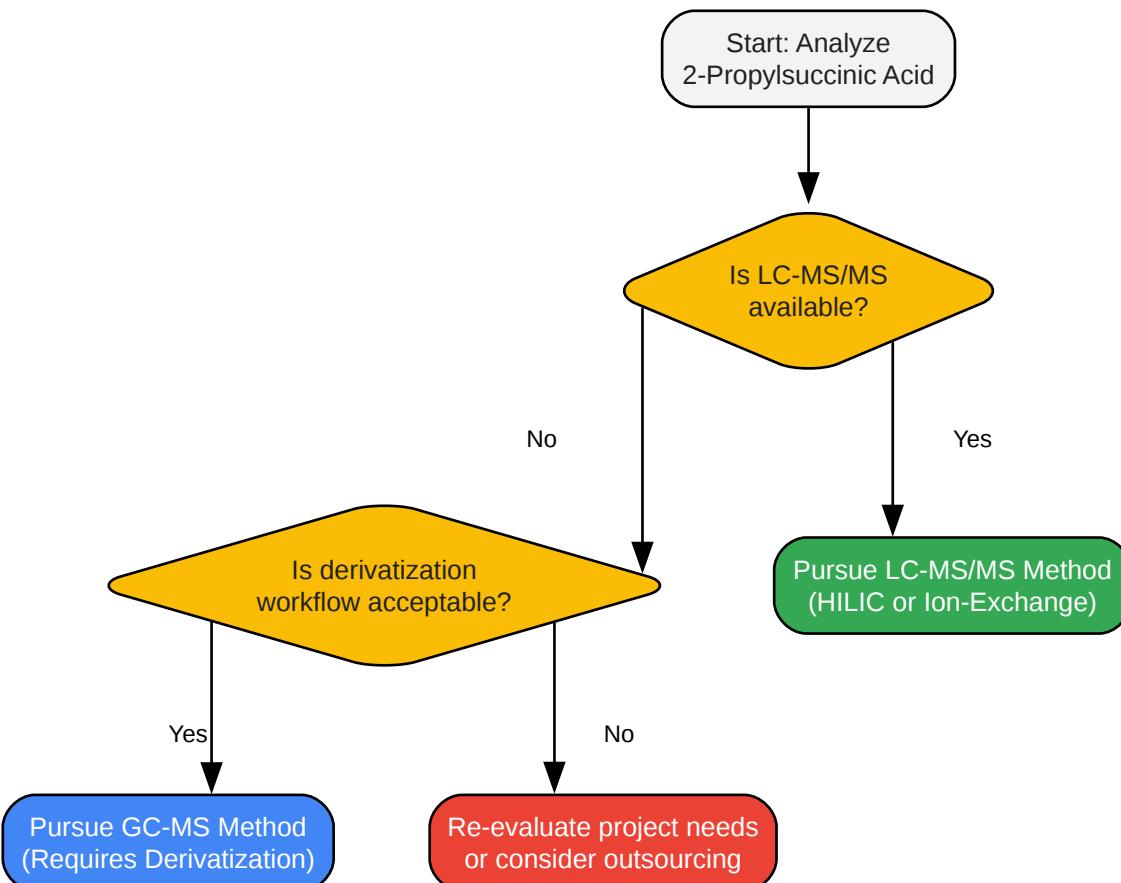
Welcome to the technical support resource for the quantitative analysis of **2-Propylsuccinic Acid** in biological matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. The information herein is structured to follow the logical workflow of bioanalysis, from initial method selection to routine sample analysis, ensuring scientific integrity and robust results.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Design

This section addresses high-level questions that form the foundation of your analytical method.

Q1: What is the best analytical platform for 2-Propylsuccinic acid analysis in biological fluids: LC-MS or GC-MS?

A1: The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on available instrumentation, required sensitivity, sample throughput, and the complexity of the biological matrix.


- LC-MS/MS is generally the preferred method for its high specificity, sensitivity, and reduced need for sample derivatization. **2-Propylsuccinic acid**, being a polar dicarboxylic acid, is often challenging to retain on standard reversed-phase columns.^[1] Therefore, techniques

like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography may be necessary.[2][3] The primary challenge with LC-MS is its susceptibility to matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy and precision.[4][5]

- GC-MS is a robust alternative but requires a chemical derivatization step to make the non-volatile **2-Propylsuccinic acid** amenable to gas chromatography.[6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the carboxylic acid groups into more volatile silyl esters.[7] While this adds a sample preparation step, it can result in excellent chromatographic peak shapes and high sensitivity. [6][8]

The following decision tree and comparison table can guide your selection.

Decision Logic: LC-MS vs. GC-MS

[Click to download full resolution via product page](#)

Caption: High-level decision tree for analytical platform selection.

Table 1: Comparison of LC-MS and GC-MS for **2-Propylsuccinic Acid Analysis**

Feature	LC-MS/MS	GC-MS
Derivatization	Generally not required, but can be used to improve retention/sensitivity. [9] [10]	Mandatory (e.g., silylation) to increase volatility. [6] [7]
Sample Throughput	Potentially higher due to fewer sample preparation steps.	Lower due to the additional derivatization and incubation steps.
Primary Challenge	Matrix effects (ion suppression/enhancement). [11]	Potential for incomplete derivatization or degradation of derivatives.
Chromatography	Requires specialized columns (HILIC, ion-exchange) for good retention. [1]	Excellent separation and peak shape on standard capillary columns.
Robustness	Ion source can be prone to contamination from complex matrices.	Generally very robust, but inlet liner requires regular maintenance.

Q2: Which biological matrices are most common for this type of analysis, and what are the key pre-analytical considerations?

A2: Plasma and urine are the most common matrices. Pre-analytical handling is critical to ensure sample integrity.

- Plasma: Use tubes with an appropriate anticoagulant (e.g., EDTA, Heparin). After collection, centrifuge promptly to separate plasma from blood cells. Store frozen (ideally at -80°C) to prevent degradation of analytes. Avoid repeated freeze-thaw cycles.

- Urine: For quantitative analysis, 24-hour urine collection is often preferred to account for diurnal variations. For spot samples, concentrations are typically normalized to creatinine to correct for dilution.[\[12\]](#) Urine samples should be stored frozen, and preservatives may be considered if specific enzyme-driven degradation is a concern, though a universal preservative does not exist.[\[13\]](#)

Q3: Why is an internal standard essential, and what kind should I use?

A3: An internal standard (IS) is crucial for accurate quantification. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability in sample preparation (e.g., extraction recovery) and instrument response.

The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., **2-Propylsuccinic acid-d4**). A SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most effective correction for matrix effects and other sources of variability.[\[5\]](#) If a SIL-IS is unavailable, a close structural analog that is not endogenously present in the sample may be used, but this is a less ideal approach.

Section 2: Sample Preparation - FAQs and Troubleshooting

Effective sample preparation is the most critical step for a successful bioanalytical method. Its primary goals are to remove interfering matrix components like proteins and phospholipids and to concentrate the analyte.[\[14\]](#)[\[15\]](#)

FAQs: Sample Preparation

Q1: What are the main sample preparation techniques for **2-Propylsuccinic acid**?

A1: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

- Protein Precipitation (PPT): The simplest method. An organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. While fast

and easy, it is the "dirtiest" technique, leaving many matrix components in the supernatant, which can lead to significant matrix effects.[2]

- Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). For an acidic compound like **2-Propylsuccinic acid**, the pH of the aqueous phase is adjusted below its pKa (~4.5) to protonate the carboxylic acid groups, making the molecule less polar and more extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[16][17]
- Solid-Phase Extraction (SPE): This is a highly selective and effective technique for sample cleanup.[18][19] For **2-Propylsuccinic acid**, an anion exchange or mixed-mode SPE sorbent is typically used. At a pH above its pKa, the analyte will be negatively charged and will bind to the positively charged sorbent. Interferents can be washed away, and the purified analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent.[15]

Table 2: Comparison of Sample Preparation Techniques

Technique	Selectivity	Cleanliness	Throughput	Typical Recovery
Protein Precipitation	Low	Low	High	>90%
Liquid-Liquid Extraction	Moderate	Moderate	Moderate	70-90%[16]
Solid-Phase Extraction	High	High	Moderate-High	>85%

Troubleshooting Guide: Sample Preparation

Observed Problem	Probable Cause(s)	Recommended Solution(s)
Low Analyte Recovery	<p>1. Incorrect pH for LLE/SPE: The analyte is not in the correct protonation state for extraction or binding.[16]</p> <p>2. Inappropriate LLE Solvent: The polarity of the extraction solvent is not optimal.</p> <p>3. SPE Cartridge Breakthrough: The sample was loaded too quickly, or the cartridge capacity was exceeded.</p> <p>4. Inefficient SPE Elution: The elution solvent is too weak to desorb the analyte from the sorbent.[15]</p>	<p>1. Adjust Sample pH: For LLE, acidify the sample to pH < 4. For anion exchange SPE, ensure sample pH is > 5.5.</p> <p>2. Test Different Solvents: Try solvents with varying polarities (e.g., ethyl acetate, MTBE, dichloromethane).</p> <p>3. Optimize SPE Loading: Decrease the flow rate during sample loading. If necessary, use a larger capacity cartridge.</p> <p>4. Strengthen Elution Solvent: Increase the percentage of organic modifier, or add an acid (for reversed-phase) or base/high salt (for ion exchange) to the elution solvent.</p>
High Variability (Poor Precision)	<p>1. Inconsistent Evaporation: Samples are being evaporated to dryness for different lengths of time, potentially causing analyte degradation.</p> <p>2. Poor Pipetting Technique: Inaccurate addition of sample, internal standard, or reagents.</p> <p>3. Incomplete Vortexing/Mixing: Inefficient extraction during LLE.</p>	<p>1. Standardize Evaporation: Use a nitrogen evaporator with controlled temperature and gas flow. Avoid overheating. Reconstitute immediately after dryness is reached.</p> <p>2. Calibrate Pipettes: Ensure all pipettes are calibrated and use proper technique.</p> <p>3. Optimize Mixing: Vortex samples for a consistent, adequate time (e.g., 1-2 minutes) during LLE steps.</p>
Clogged LC Column / High Backpressure	<p>1. Insufficient Protein Removal: PPT supernatant was not centrifuged properly, or</p>	<p>1. Improve PPT: Ensure adequate centrifugation (e.g., >10,000 x g for 10 minutes).</p> <p>2.</p>

proteins broke through. 2.	Filter Final Extract: Use a 0.22
Particulates in Final Extract:	µm syringe filter or a filtering
Dust or precipitates from the	96-well plate before injection.
SPE cartridge are present.	[1] 3. Use a Guard Column: Install a guard column before the analytical column to protect it from contaminants.[14]

Section 3: Chromatography & Mass Spectrometry - FAQs and Troubleshooting

This section focuses on the instrumental analysis phase.

FAQs: LC-MS & GC-MS Analysis

Q1: My **2-Propylsuccinic acid** peak is broad and tailing in LC-MS. How can I improve it?

A1: Poor peak shape for acidic compounds is common.

- Mobile Phase pH: Ensure the mobile phase pH is not close to the analyte's pKa. For reversed-phase, a low pH (e.g., 2.5-3.0 using formic or acetic acid) will keep the carboxylic acids protonated and improve peak shape.
- Column Choice: As mentioned, standard C18 columns may provide poor retention.[1] Consider a HILIC column, which uses a high organic mobile phase to retain polar compounds, or an ion-exchange column.
- System Contamination: Residual basic compounds in the LC system can interact with your acidic analyte. Passivating the system with a strong acid wash may help.[14]

Q2: I am seeing significant ion suppression in my LC-MS/MS analysis. What can I do?

A2: Ion suppression is a major challenge in bioanalysis.[4] It occurs when matrix components co-elute with the analyte and compete for ionization in the MS source.

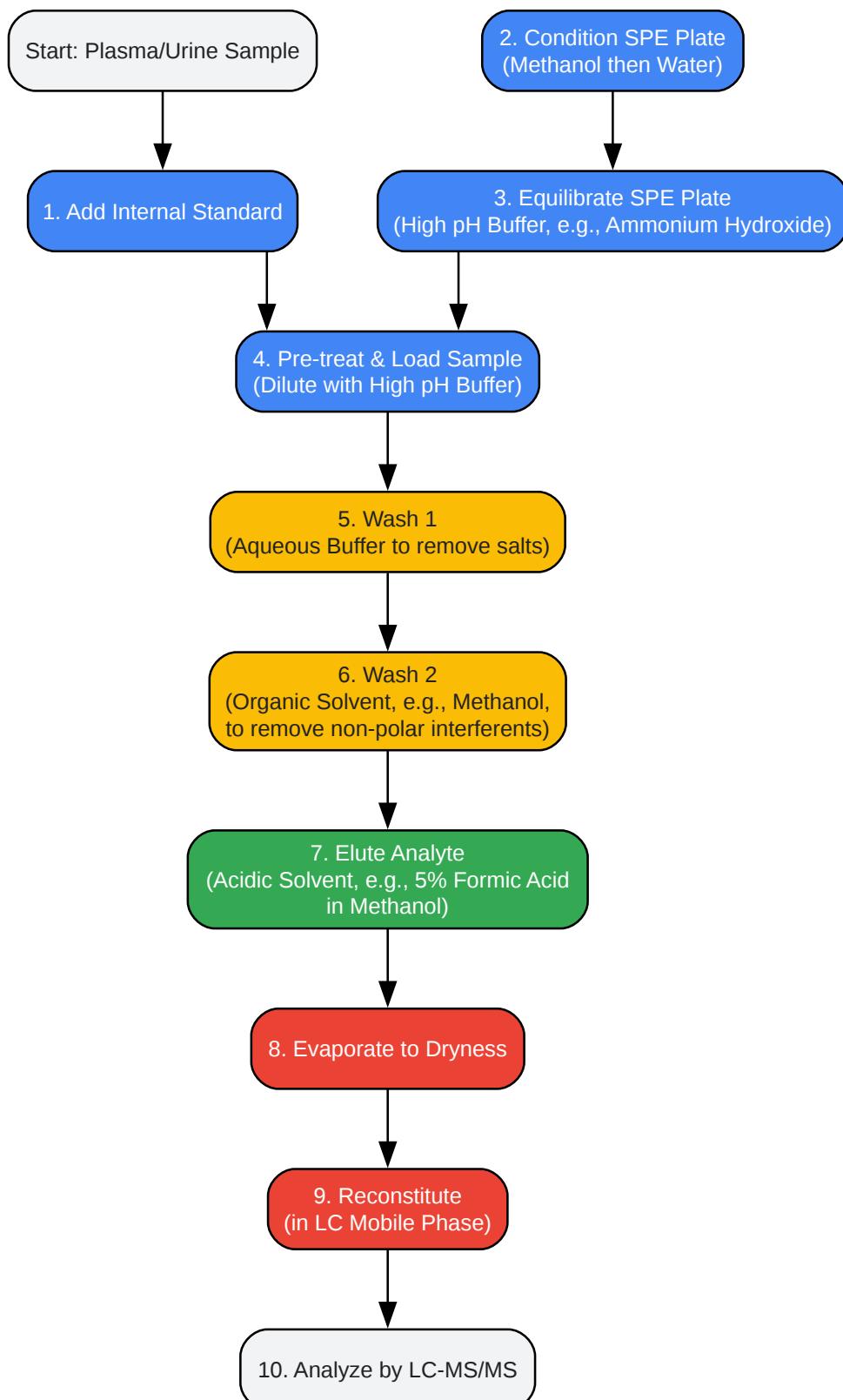
- Improve Sample Cleanup: This is the most effective solution. Switch from PPT to a more selective technique like SPE to remove the interfering components.[11]
- Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the region of suppression. A post-column infusion experiment can identify at which retention times suppression is occurring.[4]
- Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components, but may compromise the limit of quantitation.[11]
- Use a SIL-IS: A stable isotope-labeled internal standard will experience the same suppression as the analyte, allowing for accurate correction during data processing.[5]

Q3: What are the expected mass spectral fragments for **2-Propylsuccinic acid**?

A3: In negative ion mode ESI-MS/MS, the precursor ion will be the deprotonated molecule $[M-H]^-$ at m/z 159.1. Fragmentation will typically involve neutral losses of water (H_2O) and carbon dioxide (CO_2).[20]

- $[M-H]^- \rightarrow [M-H-H_2O]^-$: m/z 141.1
- $[M-H]^- \rightarrow [M-H-CO_2]^-$: m/z 115.1
- $[M-H]^- \rightarrow [M-H-H_2O-CO_2]^-$: m/z 97.1

For GC-MS of the di-TMS derivative, fragmentation will involve cleavage of the trimethylsilyl groups and fragmentation of the carbon backbone. The specific pattern should be confirmed by analyzing a reference standard.[21][22]


Troubleshooting Guide: Instrumental Analysis

Observed Problem	Probable Cause(s)	Recommended Solution(s)
No Analyte or IS Peak	<p>1. MS/MS Parameters Incorrect: Wrong precursor/product ion masses or collision energy is too high/low. 2. Clogged Injector/Tubing: Particulates from the sample have blocked the flow path. 3. Ion Source is Dirty: Contamination is preventing efficient ionization.</p>	<p>1. Optimize Tuning: Infuse a standard solution of the analyte and IS directly into the mass spectrometer to optimize MS parameters. 2. System Maintenance: Flush the system. If necessary, replace tubing or the injector needle/seat. 3. Clean Ion Source: Follow the manufacturer's procedure for cleaning the ion source optics.</p>
Shifting Retention Times	<p>1. Column Degradation: The stationary phase is breaking down, or the column is contaminated. 2. Mobile Phase Inconsistency: Improperly prepared mobile phase or pump malfunction. 3. Temperature Fluctuation: The column oven is not maintaining a stable temperature.</p>	<p>1. Column Care: Use a guard column. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Prepare Fresh Mobile Phase: Ensure accurate mixing and proper degassing. Check pump performance. 3. Verify Oven Temperature: Ensure the column oven is set and functioning correctly.</p>
Carryover (Peak in Blank Injection)	<p>1. Injector Contamination: Analyte is adsorbed onto the needle, seat, or loop. 2. Strongly Retained Contaminants: The analyte or other matrix components are sticking to the column.</p>	<p>1. Optimize Needle Wash: Use a strong, appropriate solvent for the needle wash. A multi-solvent wash (e.g., weak then strong solvent) is often effective.^[14] 2. Improve Gradient: Add a high-organic "wash" step at the end of each chromatographic run to elute strongly retained compounds.</p>

Section 4: Protocols and Workflows

These protocols provide a starting point for method development. They must be optimized and validated according to regulatory guidelines such as those from the FDA or EMA.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Workflow: Solid-Phase Extraction (Anion Exchange)

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Solid-Phase Extraction.

Protocol 1: Liquid-Liquid Extraction (LLE)

- Pipette 100 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of internal standard working solution. Vortex briefly.
- Add 50 µL of 2% formic acid to acidify the sample. Vortex for 10 seconds.
- Add 500 µL of ethyl acetate.
- Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (~450 µL) to a clean tube or well in a 96-well plate.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
- Vortex to dissolve, then centrifuge to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: GC-MS Derivatization (Silylation)

Note: This protocol follows a sample extract that has already been purified (e.g., by LLE or SPE) and evaporated to complete dryness.

- Ensure the dried sample extract is completely free of water, as it will quench the derivatization reaction.
- To the dried extract, add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).^[7]
- Add 50 µL of a suitable solvent like pyridine or acetonitrile.
- Cap the vial tightly and vortex briefly.

- Heat the vial at 70°C for 3-4 hours to ensure complete derivatization.[7]
- Cool the vial to room temperature.
- Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
- Analyze by GC-MS promptly, as silyl derivatives can be sensitive to moisture.

Section 5: References

- Bioanalytical method validation: new FDA guidance vs. EMA guideline. (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [23]
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [\[Link\]](#)[24]
- International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [\[Link\]](#)[25]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [\[Link\]](#)[26]
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [\[Link\]](#)[27]
- Ncube, S., et al. (2018). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Journal of Analytical Methods in Chemistry. [\[Link\]](#)
- Stahnke, H. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [\[Link\]](#)[5]
- Shinka, T., et al. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [\[Link\]](#)[16]
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. [\[Link\]](#)[1]

- Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. *Molecules*. [\[Link\]](#)[\[11\]](#)
- Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Presentation. [\[Link\]](#)[\[14\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [\[Link\]](#)[\[21\]](#)
- Chemistry LibreTexts. (2023). Solid-Phase Extraction. [\[Link\]](#)[\[18\]](#)
- Southam, A.D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. *Analyst*. [\[Link\]](#)[\[2\]](#)
- Lynch, T. P., & Grosser, A. P. K. (2000). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. *Chromatography and Separation Technology*. [\[Link\]](#)[\[6\]](#)
- Hong, Y.K., et al. (2013). Extraction of succinic acid by aqueous two-phase system using alcohols/salts and ionic liquids/salts. *Journal of Chemical Technology & Biotechnology*. [\[Link\]](#)[\[28\]](#)
- ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [\[Link\]](#)[\[29\]](#)
- Raynie, D. (2018). Understanding and Improving Solid-Phase Extraction. *LCGC International*. [\[Link\]](#)[\[19\]](#)
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. *Analytical and Bioanalytical Chemistry*. [\[Link\]](#)[\[9\]](#)
- Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [\[Link\]](#)[\[30\]](#)
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [\[Link\]](#)[\[22\]](#)

- Jarukas, L., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ScienceRise: Pharmaceutical Science. [\[Link\]](#)^[8]
- Jarukas, L., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ScienceRise: Pharmaceutical Science. [\[Link\]](#)^[7]
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [\[Link\]](#)^[10]
- Tan, J. P., et al. (2021). Synergistic organic liquid formulation for succinic acid extraction from simulated aqueous solution. Malaysian Journal of Fundamental and Applied Sciences. [\[Link\]](#)^[17]
- Van der Merwe, M. J., et al. (2023). Urine-HILIC: Automated Sample Preparation for Bottom-Up Urinary Proteome Profiling in Clinical Proteomics. International Journal of Molecular Sciences. [\[Link\]](#)^[3]
- Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M-H]⁻ ions from dicarboxylic acids: an unusual remote intramolecular proton transfer. Journal of Mass Spectrometry. [\[Link\]](#)^[20]
- Delesie, M., et al. (2014). Preanalytical requirements of urinalysis. Biochimia Medica. [\[Link\]](#)^[13]
- Centers for Disease Control and Prevention. (n.d.). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. [\[Link\]](#)^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. agilent.com [agilent.com]
- 2. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - *Analyst* (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | *ScienceRise: Pharmaceutical Science* [journals.uran.ua]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - *PMC* [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - *PMC* [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. Preanalytical requirements of urinalysis - *PMC* [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - *PMC* [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic organic liquid formulation for succinic acid extraction from simulated aqueous solution | *Malaysian Journal of Fundamental and Applied Sciences* [mjfas.utm.my]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. database.ich.org [database.ich.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. uab.edu [uab.edu]
- To cite this document: BenchChem. [Technical Support Center: Method Development for 2-Propylsuccinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034111#method-development-for-2-propylsuccinic-acid-in-biological-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

